

Solubility Profile of 2-Amino-5-nitrothiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-nitrothiazole

Cat. No.: B118965

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrothiazole is a key heterocyclic building block with significant applications in the pharmaceutical and dye industries. It serves as a crucial intermediate in the synthesis of various therapeutic agents, including antiprotozoal and antimicrobial drugs, as well as in the manufacturing of disperse azo dyes.^[1] The solubility of this compound in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of **2-amino-5-nitrothiazole** in different organic solvents, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.

Quantitative Solubility Data

The solubility of **2-Amino-5-nitrothiazole** varies across different organic solvents, primarily influenced by the polarity of the solvent and the potential for hydrogen bonding. The following table summarizes the available quantitative solubility data.

Solvent	Temperature (°C)	Solubility (g/100g of solvent)	Reference
95% Ethanol	20	~0.67	[2] [3]
Diethyl Ether	20	0.4	[2] [3]
Chloroform	Not Specified	Insoluble	[2] [3]
Water	Not Specified	Slightly soluble	[2]
Dimethylformamide (DMF)	Not Specified	Soluble	[4]
Dilute Mineral Acids	Not Specified	Soluble	[3]

Note: The data for 95% Ethanol and Diethyl Ether were converted from the reported "1g/150g" and "1g/250g" respectively.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. Below are detailed methodologies for two common experimental techniques for determining the solubility of a solid compound like **2-Amino-5-nitrothiazole** in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This method is a reliable and widely used technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of **2-Amino-5-nitrothiazole** in a specific organic solvent at a constant temperature.

Materials and Equipment:

- **2-Amino-5-nitrothiazole** (analytical grade)
- Selected organic solvent (HPLC grade)
- Analytical balance (± 0.1 mg)

- Isothermal shaker (or shaking water bath) with temperature control (± 0.1 °C)
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Vials with screw caps
- Drying oven

Procedure:

- Sample Preparation: Add an excess amount of **2-Amino-5-nitrothiazole** to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Tightly cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
- Solvent Evaporation: Weigh the vial containing the filtered solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C under vacuum).
- Mass Determination: Once the solvent has completely evaporated, cool the vial to room temperature in a desiccator and weigh it again. The difference in weight before and after drying gives the mass of the dissolved **2-Amino-5-nitrothiazole**.

- Calculation: The solubility (S) in g/100g of solvent can be calculated using the following formula:

$$S = (\text{mass of dissolved solute} / \text{mass of solvent}) * 100$$

where the mass of the solvent is the initial mass of the solvent used.

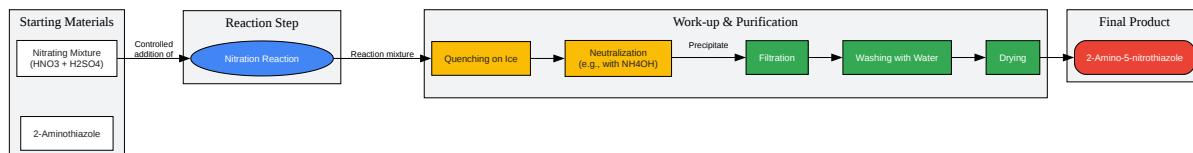
UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range. **2-Amino-5-nitrothiazole**, with its nitro and amino groups on the thiazole ring, exhibits UV absorbance, making this a viable method.

Objective: To determine the solubility of **2-Amino-5-nitrothiazole** in a specific organic solvent by measuring its concentration in a saturated solution using UV/Vis spectroscopy.

Materials and Equipment:

- 2-Amino-5-nitrothiazole** (analytical grade)
- Selected organic solvent (spectroscopic grade)
- UV/Vis spectrophotometer
- Quartz cuvettes
- Volumetric flasks and pipettes
- Analytical balance (± 0.1 mg)
- Isothermal shaker
- Centrifuge and syringe filters


Procedure:

- Preparation of a Calibration Curve:

- Prepare a stock solution of **2-Amino-5-nitrothiazole** of a known concentration in the chosen solvent.
- Perform a series of dilutions to prepare at least five standard solutions of different known concentrations.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **2-Amino-5-nitrothiazole** in that solvent.
- Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
- Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Shake-Flask Gravimetric Method to prepare a saturated solution of **2-Amino-5-nitrothiazole** at a specific temperature.
- Sample Preparation for Measurement:
 - Withdraw an aliquot of the supernatant and filter it.
 - Carefully dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted solution at the λ_{max} .
- Calculation:
 - Use the equation of the line from the calibration curve ($y = mx + c$, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
 - Express the solubility in the desired units (e.g., g/L or mol/L).

Synthesis Workflow of **2-Amino-5-nitrothiazole**

The synthesis of **2-Amino-5-nitrothiazole** can be achieved through various routes. One common method involves the nitration of 2-aminothiazole. The following diagram illustrates a typical experimental workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Amino-5-nitrothiazole** via nitration.

Conclusion

This technical guide provides essential information on the solubility of **2-Amino-5-nitrothiazole** in various organic solvents, which is fundamental for its handling and application in research and industrial settings. The detailed experimental protocols offer a practical framework for researchers to conduct their own solubility studies. Furthermore, the visualized synthesis workflow provides a clear understanding of the key steps involved in its preparation. This compilation of data and methodologies aims to support professionals in drug development and chemical synthesis in their work with this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. 2-Amino-5-nitrothiazole 97 121-66-4 [sigmaaldrich.com]
- 3. 2-Amino-5-nitrothiazole [drugfuture.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Amino-5-nitrothiazole in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118965#2-amino-5-nitrothiazole-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com